Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester

Description

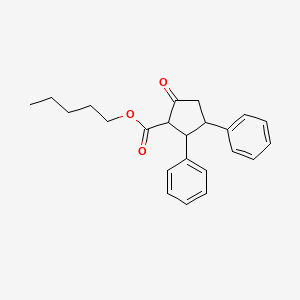

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester (CAS: 2733385-56-1, 2703484-06-2, or 270063-56-4 as per ) is a cyclopentane-derived ester featuring a ketone group at position 5, phenyl substituents at positions 2 and 3, and a pentyl ester moiety. Its molecular formula is inferred as C₂₃H₂₆O₃, derived from cyclopentanecarboxylic acid (C₆H₁₀O₂) modified by two phenyl groups (C₁₂H₁₀), a ketone (O), and a pentyl ester (C₅H₁₁O).

Properties

CAS No. |

1772-57-2 |

|---|---|

Molecular Formula |

C23H26O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

pentyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C23H26O3/c1-2-3-10-15-26-23(25)22-20(24)16-19(17-11-6-4-7-12-17)21(22)18-13-8-5-9-14-18/h4-9,11-14,19,21-22H,2-3,10,15-16H2,1H3 |

InChI Key |

KDJMVGDPIDRSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ring Contraction Approach

One advanced method to prepare cyclopentane derivatives, including substituted cyclopentanecarboxylic acids, is the ring contraction of cyclohexane derivatives. This method is advantageous due to its ability to introduce substituents selectively and achieve the cyclopentane skeleton efficiently.

- Starting from a suitably substituted cyclohexane derivative, a diazoketone intermediate is prepared.

- Treatment of this diazoketone under controlled conditions induces ring contraction, converting the six-membered ring into the target five-membered cyclopentane ring.

- Subsequent functional group transformations yield the desired 5-oxo-2,3-diphenyl substitution pattern.

- Finally, esterification with pentanol under acidic or coupling reagent conditions forms the pentyl ester.

This approach offers benefits such as milder reaction conditions, fewer synthetic steps, and improved yields compared to traditional multi-step cyclization routes.

Direct Cyclization and Substitution

Alternative methods involve direct formation of the cyclopentane ring via intramolecular cyclization of open-chain precursors bearing the diphenyl and ketone substituents, followed by esterification.

- The cyclopentane core can be constructed by aldol condensation or Michael addition reactions involving benzyl-substituted precursors.

- Oxidation steps introduce the ketone functionality at the 5-position.

- The carboxylic acid group is then esterified with pentanol using standard esterification protocols (e.g., acid-catalyzed Fischer esterification or coupling agents like DCC or EDC).

This method is more classical but may require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Esterification Conditions

The esterification step to obtain the pentyl ester is typically performed by:

- Reacting the cyclopentanecarboxylic acid derivative with pentanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, using coupling reagents like dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) under mild conditions to avoid decomposition of sensitive groups.

Optimization of reaction time, temperature, and solvent choice (e.g., toluene, dichloromethane) is essential to maximize yield and purity.

Data Table Summarizing Key Preparation Parameters

Research Discoveries and Advances

- The ring contraction methodology has been refined to improve the efficiency and selectivity of cyclopentane ring formation, reducing the number of purification steps and increasing overall yields.

- Studies indicate that the choice of oxidizing agent and reaction temperature critically influences the formation of the 5-oxo group without overoxidation or decomposition.

- Esterification protocols have evolved to use milder coupling reagents, minimizing side reactions and enabling the preparation of esters with sensitive functional groups intact.

- Computational and experimental research into the molecular behavior of this compound suggests potential for receptor binding studies, which may inform pharmaceutical applications.

Summary Table of Physicochemical Properties Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanecarboxylic acid derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in ester chain length, substituent positions, and additional functional groups. Key examples include:

Physical and Chromatographic Properties

- Volatility and Retention Behavior : The target compound’s pentyl ester group increases hydrophobicity compared to ethyl or methyl esters, leading to higher chromatographic retention times. For example, cyclopentanecarboxylic acid, pentyl ester (lacking phenyl groups) has a retention time of 10.185 min in GC-MS analysis . Esters with shorter chains (e.g., ethyl) exhibit lower boiling points (e.g., 376.20 K for the 2-oxo ethyl ester ).

Key Research Findings

Biological Activity

Cyclopentanecarboxylic acid, 5-oxo-2,3-diphenyl-, pentyl ester (CAS Number: 1772-57-2) is an organic compound characterized by its unique structural features, including a cyclopentane ring with carboxylic acid and ketone functional groups, along with two phenyl groups and a pentyl ester. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis.

- Molecular Formula : C23H26O3

- Molecular Weight : 350.45 g/mol

- Density : 1.104 g/cm³

- Boiling Point : 472.7 °C

The structure of this compound contributes to its distinctive chemical reactivity and potential biological properties. The presence of the cyclopentane ring and multiple aromatic groups may influence its interactions with biological targets.

Research indicates that cyclopentanecarboxylic acid derivatives may interact with various biological receptors and enzymes, potentially influencing metabolic pathways. Its unique structure allows it to exhibit varying degrees of affinity for these targets, which can lead to diverse biological effects.

Case Studies and Research Findings

-

Inhibition Studies :

- Cyclopentanecarboxylic acid derivatives have been studied for their inhibitory effects on specific enzymes involved in metabolic processes. For instance, compounds similar to cyclopentanecarboxylic acid have shown potential in inhibiting fatty acid synthesis and influencing glucose metabolism in vitro.

- A study demonstrated that similar compounds inhibited pyruvate transport across cell membranes, which is crucial for metabolic regulation in various tissues .

-

Therapeutic Potential :

- The compound's structural characteristics suggest potential applications in treating metabolic disorders. For example, compounds derived from cyclopentanecarboxylic acid have been explored for their ability to modulate lipid metabolism and reduce triglyceride levels in animal models .

- Another study highlighted the compound's role as a potential inhibitor of DGAT-1 (Diacylglycerol O-acyltransferase 1), which is significant in the context of obesity and related metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester | C13H22O3 | Contains fewer aromatic groups; simpler structure |

| Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | C12H20O3 | Cyclohexane ring; different ring size |

| Phenylacetone | C9H10O | Lacks cyclopentane structure; simpler ketone |

| Methyl dihydrojasmonate | C13H22O3 | Similar ester functionality; different substituents |

This table illustrates how this compound stands out due to its combination of a cyclopentane ring with two phenyl groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pentyl esters of cyclopentanecarboxylic acid derivatives, and what challenges arise during cyclopentane ring functionalization?

- Methodological Answer : The synthesis of pentyl esters typically involves esterification of cyclopentanecarboxylic acid derivatives with pentanol under acid catalysis. For example, flow chemistry techniques using dicarboxylic acid esters (instead of free acids) can improve reaction efficiency by overcoming high melting points and solubility issues . Challenges include regioselective oxidation to introduce the 5-oxo group and avoiding side reactions during phenyl group introduction. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize byproducts like decarboxylated derivatives .

Q. How can spectroscopic techniques (e.g., GC-MS, NMR) be used to confirm the structure of this compound?

- Methodological Answer :

- GC-MS : Retention indices and fragmentation patterns help identify the pentyl ester moiety (e.g., m/z peaks corresponding to pentyl loss or cyclopentane ring fragments) .

- NMR : The ¹H NMR spectrum will show signals for the pentyl chain (δ 0.8–1.6 ppm, multiplet), aromatic protons from diphenyl groups (δ 7.2–7.5 ppm), and the 5-oxo group (carbonyl carbon at δ ~210 ppm in ¹³C NMR). Coupling constants in the cyclopentane ring confirm stereochemistry .

Q. What biological roles or bioactivities are associated with cyclopentanecarboxylic acid derivatives, and how might the 5-oxo-2,3-diphenyl substituents influence these properties?

- Methodological Answer : Cyclopentanecarboxylic acid derivatives are precursors in bioactive compound synthesis, including plant growth regulators and jasmonate analogs . The 5-oxo group enhances electrophilic reactivity, potentially enabling Michael addition reactions in biological systems, while diphenyl substituents may increase lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be improved for this ester, particularly during the introduction of diphenyl groups at the 2- and 3-positions of the cyclopentane ring?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated cyclopentanecarboxylic acid intermediates and phenylboronic acids can enhance regioselectivity. Solvent choice (e.g., THF or DMF) and ligand selection (e.g., triphenylphosphine) significantly impact yield. Kinetic studies using in-situ IR spectroscopy can monitor reaction progress and optimize stoichiometry .

Q. What contradictions might arise in spectral data when differentiating this compound from structural analogs (e.g., methyl or hexyl esters), and how can they be resolved?

- Methodological Answer :

- Mass Spectrometry : Hexyl esters (C13H22O3) and pentyl esters (C13H18O3) have distinct molecular ion clusters (e.g., m/z 226 vs. 224 for [M]+). Isotopic pattern analysis resolves ambiguities .

- Chromatography : Retention time differences in reverse-phase HPLC (C18 columns) can separate esters based on alkyl chain length. Methanol-water gradients (70:30 to 90:10) are effective .

Q. How does the stereochemistry of the cyclopentane ring influence the compound’s reactivity or biological activity, and what analytical methods validate stereochemical purity?

- Methodological Answer : Cis/trans configurations at the 2- and 3-positions alter steric interactions with enzymes or receptors. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or vibrational circular dichroism (VCD) can determine enantiomeric excess. X-ray crystallography of crystalline derivatives (e.g., salts) provides definitive confirmation .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets, such as plant stress-response receptors?

- Methodological Answer : Density Functional Theory (DFT) calculates the electrostatic potential surface to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with jasmonate receptors (e.g., COI1-JAZ complex), with scoring functions prioritizing hydrogen bonding and hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.